molecular formula C16H16O B14742718 9-Propyl-9h-fluoren-9-ol CAS No. 6295-67-6

9-Propyl-9h-fluoren-9-ol

Katalognummer: B14742718
CAS-Nummer: 6295-67-6
Molekulargewicht: 224.30 g/mol
InChI-Schlüssel: JAQJLUWJYYAOJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Propyl-9h-fluoren-9-ol is a chemical compound with the molecular formula C16H16O It is a derivative of fluorene, characterized by the presence of a propyl group at the 9th position and a hydroxyl group at the same position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Propyl-9h-fluoren-9-ol typically involves the reaction of fluorene derivatives with appropriate reagents. One common method includes the reaction of 9-fluorenone with a propyl Grignard reagent, followed by reduction to yield the desired alcohol. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as boron trifluoride (BF3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

9-Propyl-9h-fluoren-9-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 9-propyl-9-fluorenone, while reduction can produce various alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

9-Propyl-9h-fluoren-9-ol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 9-Propyl-9h-fluoren-9-ol involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as a dopamine reuptake inhibitor, affecting neurotransmitter levels in the brain. The compound’s lipophilicity allows it to penetrate the blood-brain barrier, enhancing its efficacy in neurological applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

9-Propyl-9h-fluoren-9-ol is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological interactions. This structural variation can lead to different pharmacological profiles and applications compared to other fluorene derivatives.

Eigenschaften

CAS-Nummer

6295-67-6

Molekularformel

C16H16O

Molekulargewicht

224.30 g/mol

IUPAC-Name

9-propylfluoren-9-ol

InChI

InChI=1S/C16H16O/c1-2-11-16(17)14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,17H,2,11H2,1H3

InChI-Schlüssel

JAQJLUWJYYAOJV-UHFFFAOYSA-N

Kanonische SMILES

CCCC1(C2=CC=CC=C2C3=CC=CC=C31)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.